

N/OFQ-(1-13)-NH2 Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N/Ofq-(1-13)-NH2				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of N/OFQ-(1-13)-NH2, the shortest active fragment of the endogenous ligand for the Nociceptin/Orphanin FQ (NOP) receptor. A thorough understanding of the binding characteristics and signaling of this peptide is crucial for the development of novel therapeutics targeting the NOP receptor system for applications in pain, anxiety, and other neurological disorders.

Quantitative Binding Affinity Data

The following table summarizes the quantitative binding affinity data for **N/OFQ-(1-13)-NH2** and its analogs at the NOP receptor, providing a comparative overview of their pharmacological properties.

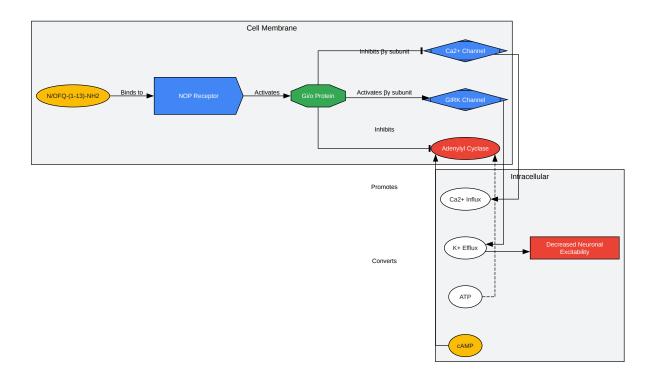


Compound	Radioligand	Cell Line/Tissue	Assay Type	Affinity Value	Reference
N/OFQ-(1- 13)-NH2	[3H]N/OFQ	CHO (human NOP)	Displacement	pKi: 9.21 (Ki: 0.62 nM)	[1]
N/OFQ-(1- 13)-NH2	[3H]NC	HEK293 (human ORL1)	Displacement	pIC50: 9.45 (IC50: 0.35 nM)	[1]
N/OFQ-(1- 13)-NH2	Not specified	HEK293 (NOP/β- arrestin 2)	BRET	pEC50: 8.26	[2]
N/OFQ-(1- 13)-NH2	Not specified	HEK293 (NOP/G protein)	BRET	pEC50: 8.80	[2][3]
[Dmt1]N/OFQ (1-13)-NH2	[3H]-UFP-101	CHO (NOP)	Displacement	pKi: 10.39	
N/OFQ	[3H]-UFP-101	CHO (NOP)	Displacement	pKi: 10.12	
[Ala2]N/OFQ(1-13)-NH2	Not specified	HEK293 (NOP/G protein)	BRET	Low potency partial agonist	-

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), by **N/OFQ-(1-13)-NH2** initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.





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NOP Receptor Signaling Cascade

Experimental Protocols



A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for the NOP receptor.

Objective: To determine the inhibition constant (Ki) of **N/OFQ-(1-13)-NH2** by measuring its ability to displace a specific radioligand from the NOP receptor.

Materials:

- Receptor Source: Cell membranes prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).
- Radioligand: A tritiated NOP receptor antagonist with high affinity, such as [3H]-UFP-101.
- Test Compound: N/OFQ-(1-13)-NH2.
- Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist (e.g., unlabeled N/OFQ or UFP-101).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester to separate bound and free radioligand.
- Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter: For quantifying radioactivity.

Methodology:

- Membrane Preparation:
 - Culture cells expressing the NOP receptor to a high density.
 - Harvest the cells and homogenize them in an ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.



- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Assay Setup (in a 96-well plate):
 - Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
 - Non-specific Binding: Add assay buffer, a fixed concentration of the radioligand, a high concentration of the non-specific binding control, and the membrane preparation.
 - Competitive Binding: Add assay buffer, a fixed concentration of the radioligand, serial dilutions of the test compound (N/OFQ-(1-13)-NH2), and the membrane preparation.

Incubation:

- Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a
 predetermined time to allow the binding to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification:

- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

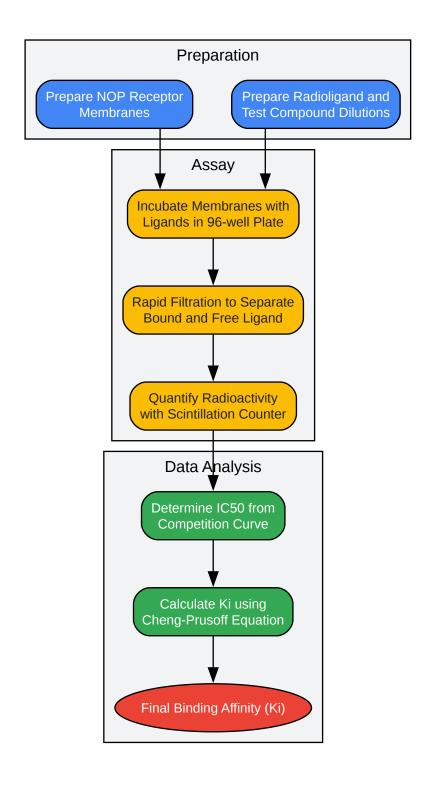
Data Analysis:

 Specific Binding: Calculate by subtracting the non-specific binding CPM from the total binding CPM.



- IC50 Determination: Plot the percentage of specific binding against the logarithm of the
 competitor concentration (N/OFQ-(1-13)-NH2). Fit the data to a sigmoidal dose-response
 curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of
 the specific binding of the radioligand).
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + ([L]/Kd))
 - Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.





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- To cite this document: BenchChem. [N/OFQ-(1-13)-NH2 Receptor Binding Affinity: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b612589#n-ofq-1-13-nh2-receptor-binding-affinity]

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